Sodium sulfate

Description

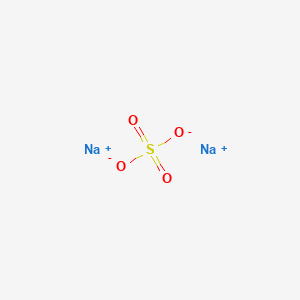

Structure

2D Structure

Properties

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical Context of Sodium Sulfate Research

The decahydrate (B1171855) form of sodium sulfate (B86663) is famously known as Glauber's salt, named after the German-Dutch chemist and alchemist Johann Rudolf Glauber (1604–1670). wikipedia.orghypotheses.org He discovered the salt in 1625 in Austrian spring water and named it sal mirabilis (miraculous salt) due to its medicinal properties. wikipedia.org For centuries, it was used as a versatile laxative until more sophisticated alternatives emerged in the 20th century. wikipedia.orghypotheses.org

In the 18th century, the focus of sodium sulfate research shifted from medicine to industry. It became a crucial raw material for the production of soda ash (sodium carbonate), a vital chemical for the glass, textile, and soap industries. wikipedia.orgwikipedia.orgchemeurope.com The increasing demand for soda ash led to the development of the Leblanc process in the 19th century, a large-scale industrial method that produced synthetic this compound as a key intermediate. wikipedia.orgwikipedia.org This process involved treating sodium chloride with sulfuric acid to produce this compound (salt cake) and hydrogen chloride gas. wikipedia.org The salt cake was then heated with coal and limestone to produce soda ash. wikipedia.org The Leblanc process dominated industrial chemistry for much of the 19th century before being superseded by the more economical and less polluting Solvay process. wikipedia.orgchemeurope.com

Current Research Landscape and Future Directions in Sodium Sulfate Studies

This compound in Thermal Energy Storage Systems

Thermal energy storage (TES) systems are crucial for improving the efficiency of energy utilization by bridging the gap between energy supply and demand. This compound-based materials are prominent candidates for latent heat TES, which relies on the heat absorbed or released during a material's phase transition.

This compound Decahydrate as Phase Change Material (PCM)

This compound decahydrate (Na₂SO₄·10H₂O), commonly known as Glauber's salt, is a widely studied inorganic phase change material (PCM). unipd.it It is valued for its application in near-ambient temperature environments, such as in building technologies, due to its suitable melting point and high latent heat of fusion. acs.org Key advantages of this compound decahydrate include its high heat of fusion, which allows for significant energy storage capacity, high thermal conductivity compared to many organic PCMs, low cost, and wide availability. unipd.it The phase transition temperature of Na₂SO₄·10H₂O is approximately 32.4 °C, with a latent heat of fusion around 254 J/g, making it a promising material for energy storage in buildings. rgipt.ac.innih.gov These properties make it suitable for applications aimed at maintaining room temperature, typically between 25°C and 35°C. rgipt.ac.in

However, the practical application of this compound decahydrate is hindered by two major drawbacks: supercooling and phase separation. mdpi.comnih.gov Supercooling is the phenomenon where the material cools below its freezing point without solidifying, and phase separation involves the incongruent melting where anhydrous this compound settles out from the aqueous solution. nih.govgoogle.com This separation prevents the complete reformation of the decahydrate upon cooling, leading to a decline in its energy storage capacity over repeated thermal cycles. acs.orgnih.gov

Supercooling Mitigation Strategies in this compound Decahydrate PCMs

To overcome the inherent challenges of using this compound decahydrate as a PCM, significant research has focused on mitigating supercooling and preventing phase separation.

Supercooling in this compound decahydrate can be significantly reduced by introducing nucleating agents. nih.gov These agents provide sites for crystal formation, which lowers the energy barrier for nucleation and promotes timely solidification. mdpi.com Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), or borax, is a well-established and effective nucleating agent for Glauber's salt. google.comaip.org The crystal lattice of borax is structurally similar to that of this compound decahydrate, with a lattice mismatch of only about 5%, making it an ideal nucleator. aip.org The addition of a small weight percentage of borax (typically 2-5 wt%) has been shown to effectively reduce the degree of supercooling from as high as 15-32°C in pure form to just 1-2°C. rgipt.ac.inmdpi.comresearchgate.net

Phase separation, which leads to a progressive loss of latent heat capacity during cycling, is another critical issue. acs.orgmdpi.com This occurs because the anhydrous this compound formed during melting is denser than the saturated aqueous solution and settles at the bottom, impeding the recombination with water during freezing. nih.gov To counteract this, various thickening agents and polymer additives are incorporated to create a stable gel or matrix that suspends the anhydrous salt particles. rgipt.ac.innih.gov

Commonly used additives include cellulose (B213188) derivatives like carboxymethyl cellulose (CMC) and hydroxyethyl cellulose (HEC), as well as other polymers such as sodium polyacrylate (SPA), fumed silica (B1680970), and polyelectrolytes like dextran sulfate sodium (DSS) and poly(sodium 4-styrenesulfonate) (PSS). mdpi.comresearchgate.net These additives increase the viscosity of the molten salt, limiting the diffusion and settling of the anhydrous this compound. nih.gov For instance, studies have shown that polyelectrolytes like DSS can effectively prevent phase separation by reducing the this compound particle size and creating a stable electrostatic suspension. researchgate.netornl.gov Sodium alginate has also been reported to effectively stabilize this compound decahydrate, resulting in composite PCMs with high phase change enthalpy and extended cycling stability. acs.orgresearchgate.net

Li₂SO₄-Na₂SO₄ Systems for High-Temperature Thermal Energy Storage

For high-temperature TES applications (450–550 °C), the binary system of lithium sulfate (Li₂SO₄) and this compound (Na₂SO₄) shows great promise. mdpi.comnih.gov This system stores thermal energy through solid-solid phase transitions, which offers advantages over solid-liquid PCMs, such as eliminating the need for encapsulation to prevent leakage. unipd.itmdpi.com The energy storage characteristics of the Li₂SO₄-Na₂SO₄ system depend on the molar ratio of the two components. unipd.it

Two compositions are of particular interest:

Li₂SO₄/Na₂SO₄ (50/50 molar ratio): This composition corresponds to the stoichiometric compound LiNaSO₄, which undergoes a solid-solid phase transition. It is known for its properties as a superionic conductor above 515 °C. mdpi.com

Li₂SO₄/Na₂SO₄ (79/21 molar ratio): This composition undergoes a eutectoid reaction. mdpi.comnih.gov

Theoretical analysis identified these compositions as having high potential enthalpies of transformation. mdpi.comnih.gov Experimental studies have confirmed the potential of this system, although the measured energy densities were somewhat lower than theoretical calculations. mdpi.com The system is advantageous because all components remain in the solid state, and its compatibility with air simplifies handling and system design. unipd.it

Thermodynamic Properties for Energy Storage Applications (Latent Heat, Phase Change Temperature, Thermal Conductivity)

The effectiveness of a PCM is determined by its thermodynamic properties. For this compound-based systems, these properties vary significantly between the low-temperature decahydrate form and the high-temperature mixed sulfate systems.

Below is a table summarizing key thermodynamic properties for selected this compound-based PCMs.

| Material/System | Phase Change Temperature (°C) | Latent Heat (J/g) | Thermal Conductivity (W/m·K) | Application |

| This compound Decahydrate (Pure) | ~32.4 - 33.1 rgipt.ac.innih.gov | ~208 - 254 rgipt.ac.innih.gov | ~0.547 (with additives) researchgate.net | Low-Temperature TES |

| SSD + Borax + Polymer Additives | ~6.4 - 6.8 researchgate.netrepec.org | ~97 - 141 researchgate.netrepec.org | 0.264 - 0.547 researchgate.netrepec.org | Cold Storage |

| Li₂SO₄/Na₂SO₄ (50/50 molar ratio) | ~515 mdpi.com | ~160 (experimental) mdpi.comnih.gov | N/A | High-Temperature TES |

| Li₂SO₄/Na₂SO₄ (79/21 molar ratio) | ~470 mdpi.com | ~185 (experimental) mdpi.comnih.gov | N/A | High-Temperature TES |

This compound as a Desiccant Material

Anhydrous this compound is widely utilized as a desiccant, a substance that absorbs water, in various settings. tnnchemical.comchemtradeasia.ae Its effectiveness stems from its hygroscopic nature, meaning it readily attracts and holds water molecules from its surroundings. tnnchemical.com This property makes it a valuable tool for removing residual water from solutions and maintaining a dry environment. tnnchemical.comresearchgate.net

Mechanism of Water Absorption and Hydrate (B1144303) Formation

The drying action of anhydrous this compound is a process of chemical absorption. tnnchemical.comshcaiyong.com When it comes into contact with water, it absorbs the water molecules to form hydrated crystals. tnnchemical.com Specifically, anhydrous this compound (Na₂SO₄) reacts with water (H₂O) to form this compound decahydrate (Na₂SO₄·10H₂O). chemtradeasia.aetnnchemical.com This process involves the water molecules adhering to the surface of the this compound particles through adsorption. tnnchemical.com As more water is adsorbed, the anhydrous crystalline solid transforms into its hydrated form, which has a different physical appearance. tnnchemical.comchemtradeasia.ae The formation of these stable hydrates effectively removes water from the surrounding medium. tnnchemical.com

The hydration process can be a multi-step reaction. For instance, the hydration of this compound can proceed through the formation of a solution, followed by the crystallization of the decahydrate. d-nb.info This ability to form hydrates is central to its function as a drying agent. tnnchemical.com

Desiccant Efficiency and Capacity Studies

The efficiency of a desiccant is determined by its water absorption capacity and the speed at which it dries. shcaiyong.com this compound is considered to have a high capacity for water absorption but is slower-acting compared to some other drying agents like magnesium sulfate. researchgate.netwikipedia.org Its effectiveness is optimal below approximately 30°C (86°F). wikipedia.org

Studies have shown that the water absorption capacity of this compound can be significant. For example, a composite material of silica gel and this compound demonstrated a water adsorption capacity of 0.85 g/g, which is higher than the simple mechanical mixture of the two components (0.66 g/g). researchgate.netacs.org This indicates a synergistic effect when combined with a porous matrix. researchgate.net However, when used alone, this compound may leave some residual moisture even when drying slowly. chemrxiv.org

The theoretical capacity of a desiccant can be related to the formation of stable hydrates. chemrxiv.org For this compound, the formation of the decahydrate allows it to bind a substantial amount of water relative to its mass. tnnchemical.com

Regeneration and Cyclic Stability of this compound Desiccants

A key advantage of some desiccants is their ability to be regenerated and reused. For this compound, the hydrated form can be converted back to the anhydrous form by gentle heating. wikipedia.org This process removes the absorbed water, allowing the desiccant to be used again. jetir.org

The cyclic stability of a desiccant, its ability to maintain performance over many cycles of absorption and regeneration, is a critical factor for practical applications. Research on composite materials containing this compound has shown good cyclic stability. For example, cellulose sulfate sodium salt has demonstrated favorable cyclic stability. osti.gov The regeneration process typically involves heating the desiccant to a temperature that drives off the water of hydration. jetir.org For composite materials, the regeneration temperature is an important consideration; for instance, some composite desiccants can be regenerated at temperatures below 100°C. jetir.org

Comparison with Other Drying Agents in Laboratory and Industrial Contexts

This compound is often compared with other common drying agents based on its efficiency, capacity, and cost.

| Desiccant | Capacity | Speed | Intensity | Regeneration |

| This compound | High | Low | Low | Easy |

| Magnesium Sulfate | High | High | Medium to High | - |

| Calcium Sulfate | Low | High | High | - |

| Calcium Chloride | High | Medium | High | Difficult |

| Silica Gel | - | High | - | High Temperature |

| Molecular Sieves | - | - | Low | High Temperature |

This table is a simplified comparison based on available data. researchgate.netchemrxiv.orgjetir.orgamericanpharmaceuticalreview.com

While magnesium sulfate is a more efficient and faster-acting drying agent, this compound is chemically quite inert, making it suitable for a wider variety of materials. wikipedia.orgamericanpharmaceuticalreview.com Calcium chloride is another effective desiccant, but it can form adducts with certain organic compounds. chemrxiv.org Silica gel and molecular sieves are also widely used, with molecular sieves being particularly effective at achieving very low levels of residual moisture but requiring higher temperatures for regeneration. chemrxiv.org The choice of drying agent often depends on the specific requirements of the application, including the desired level of dryness, the chemical nature of the substance being dried, and cost considerations. researchgate.net this compound is often favored for its low cost and versatility. chemtradeasia.com

Application in Chemical Experimentation and Industrial Processes

In the laboratory, anhydrous this compound is a widely used drying agent for removing traces of water from organic solutions. chemtradeasia.aewikipedia.org It is added to a solution until the crystals no longer clump together, indicating that the water has been absorbed. wikipedia.org Its inertness makes it suitable for drying a wide range of organic solvents and compounds. researchgate.netwikipedia.org For example, it is used to dry aldehydes, ketones, and esters. researchgate.net

Industrially, anhydrous this compound serves as a desiccant in various manufacturing processes. tnnchemical.com It is used in the production of detergents, glass, and paper to help remove excess water. tnnchemical.comaquametals.com Its ability to effectively remove water is crucial for ensuring the purity and concentration of products in industries such as pharmaceuticals. tnnchemical.com

This compound in Material Science

Beyond its role as a desiccant, this compound has several applications in material science. It is used as a filler in powdered home laundry detergents, although this use is declining with the shift to liquid detergents. wikipedia.org In the glass industry, it acts as a fining agent, helping to remove small air bubbles from molten glass. atamanchemicals.com

In the textile industry, this compound is used as a leveling agent in dyeing processes. atamanchemicals.com It is also a component in the Kraft process for manufacturing wood pulp. atamanchemicals.com

More advanced applications are also being explored. This compound is being investigated for use in thermochemical heat storage systems. bham.ac.uk The hydration and dehydration reactions of this compound can be used to store and release thermal energy. bham.ac.uk Furthermore, it has been used as a component in spinning coagulants for the production of synthetic fibers like vinylon. echemi.com In the realm of battery technology, this compound is produced as a byproduct in the hydrometallurgical recycling of lithium-ion batteries. aquametals.com Research has also looked into the effects of this compound as an additive in the electrolyte solution of lead-acid batteries, with some studies suggesting a slight improvement in cycle life. researchgate.net

Influence on Cement and Concrete Structures (Sulfate Attack Mechanisms)

This compound is a significant factor in the deterioration of cement and concrete structures, a process known as sulfate attack. This phenomenon is a complex interplay of chemical and physical processes that compromise the durability and integrity of concrete. mtu.edu The attack mechanisms are influenced by numerous factors including the concentration of the sulfate solution, temperature, humidity, and the composition of the cement itself. mtu.edumdpi.com

The primary mechanisms of this compound attack involve two key chemical reactions and a physical crystallization process. When sulfate ions from an external source like groundwater or soil penetrate the porous concrete matrix, they react with the hydration products of Portland cement. mdpi.comresearchgate.net Specifically, sulfate ions react with calcium hydroxide (B78521) (portlandite) to form gypsum (calcium sulfate dihydrate). researchgate.netscielo.br This reaction can be summarized as:

Ca(OH)₂ + Na₂SO₄ + 2H₂O → CaSO₄·2H₂O + 2NaOH

Subsequently, the gypsum formed can react with calcium aluminate hydrates present in the cement paste to form a mineral called ettringite (AFt). mdpi.comnih.gov The formation of ettringite is highly expansive. nih.gov The chemical reaction is as follows:

3CaO·Al₂O₃·6H₂O + 3(CaSO₄·2H₂O) + 20H₂O → 3CaO·Al₂O₃·3CaSO₄·32H₂O

The formation of both gypsum and ettringite leads to a significant increase in solid volume within the concrete's pores. mdpi.comresearchgate.net This expansion generates internal stress, and when this stress exceeds the tensile strength of the concrete, it results in cracking, spalling, and a general loss of mechanical strength. scielo.brnih.gov In the case of this compound, the hydration of its anhydrous form to a hydrated form can lead to a 311% increase in solid volume, identifying it as a particularly impactful salt in this regard. mdpi.com

Physical salt attack also contributes to the damage. In environments with wetting and drying cycles, this compound solution can be drawn into the concrete pores. mtu.edu As the water evaporates during the drying phase, the sulfate solution becomes supersaturated, leading to the crystallization of this compound salts within the pores. This crystallization exerts physical pressure on the pore walls, further contributing to micro-cracking and degradation of the material. researchgate.net The combination of chemical reactions and physical crystallization accelerates the deterioration of concrete structures. mtu.edu

| Factor | Influence on Sulfate Attack | Key Findings |

| Sulfate Concentration | Higher concentrations accelerate deterioration. nih.gov | An excessive concentration of Na₂SO₄ leads to a larger volume of expansive corrosion products (gypsum and ettringite), creating stress that surpasses the matrix's resistance and causes new cracks. nih.gov |

| Water-to-Binder Ratio | A higher ratio increases permeability, facilitating ion ingress. scielo.br | High permeability allows easier entry of hazardous sulfate ions. A reduction in the water-to-cement ratio from 0.6 to 0.4 can decrease delamination by over 90%. scielo.br |

| Drying-Wetting Cycles | Accelerates damage compared to continuous immersion. mtu.edu | The combination of chemical corrosion and physical salt crystallization during these cycles significantly hastens the degradation process. mtu.edu |

| Cement Composition | The amount of tricalcium aluminate (C₃A) and calcium hydroxide (CH) affects reactivity. | Cements with higher C₃A content are more susceptible to ettringite formation. The hydration of tricalcium silicate (C₃S) produces more CH than dicalcium silicate (C₂S), making it more reactive with sulfates. scielo.br |

Interactions with Other Salts and Materials in Molten Systems

This compound is a key component in various high-temperature molten salt systems, where its interactions with other salts and materials are critical to processes ranging from energy storage to industrial corrosion. Due to its high melting point of 884°C, it is often mixed with other salts to form eutectic mixtures with lower melting points. osti.gov For instance, mixtures with potassium sulfate (K₂SO₄) or certain metal oxides can significantly lower the melting temperature, making them suitable for various applications. osti.gov

In the context of hot corrosion, a severe form of degradation affecting components in gas turbines, boilers, and incinerators, this compound is the predominant chemical reactant. osti.gov At elevated temperatures, Na₂SO₄ can deposit on metal surfaces, forming a thin molten salt film. osti.gov This film can dissolve the protective oxide layers on metal alloys, allowing for accelerated corrosion. osti.gov

The interaction of this compound with other salts can be synergistic, often exacerbating corrosion. For example, in a molten mixture of Na₂SO₄, sodium chloride (NaCl), and sodium vanadate (NaVO₃), the corrosion is significantly more severe than in a simple Na₂SO₄-NaCl mixture. researchgate.net In this synergistic relationship, Na₂SO₄ causes a basic corrosion attack, which is then intensified by NaCl and NaVO₃. researchgate.net

In thermal energy storage (TES) applications for concentrating solar power (CSP) plants, this compound is investigated as an additive to nitrate-based salts. A novel ternary eutectic salt, NaNO₃-KNO₃-Na₂SO₄, has been developed to improve upon the properties of standard solar salt. mdpi.com The addition of this compound results in:

A higher decomposition temperature (up to 611.25°C) compared to standard solar salt (572.32°C). mdpi.com

An increased average specific heat capacity (1.69 J·K⁻¹·g⁻¹ vs. 1.55 J·K⁻¹·g⁻¹ for solar salt). mdpi.com

A wider operating temperature range, enhanced by about 13.17%. mdpi.com

Molecular dynamics simulations show a strong interaction between sodium and sulfate ions (Na-SO₄) in these molten mixtures, which contributes to the higher specific heat capacity. mdpi.com

| Molten Salt System | Interacting Components | Key Interaction Effects | Application/Context |

| Hot Corrosion | Na₂SO₄, NaCl, NaVO₃ | Synergistic effect; Na₂SO₄ causes basic attack, strengthened by NaCl and NaVO₃, leading to severe corrosion of Ni-based superalloys. researchgate.net | High-temperature components (e.g., gas turbines, boilers). osti.gov |

| Thermal Energy Storage | NaNO₃, KNO₃, Na₂SO₄ | Forms a ternary eutectic salt with a lower melting point, higher decomposition temperature, and higher specific heat capacity than binary solar salt. mdpi.com | Concentrating Solar Power (CSP) plants. mdpi.com |

| Thermochemical Energy Storage | Na₂SO₄, CaO | Molten Na₂SO₄ forms a screen on the surface of calcium oxide particles, preventing sintering and influencing wettability. researchgate.net | High-temperature thermochemical energy storage. researchgate.net |

| General Hot Corrosion | Na₂SO₄, K₂SO₄, Metal Oxides | Forms eutectic salts with dramatically lower melting points, facilitating the formation of a corrosive molten film on surfaces. osti.gov | High-temperature industrial environments. osti.gov |

Role in Metallurgical Refining Processes

This compound serves various functions in metallurgical refining, acting as a flux, a refining agent, and a means to separate valuable metals. solvairsolutions.comgoogle.com Its application spans non-ferrous metal smelting, specialty ore processing, and glass manufacturing.

In non-ferrous metallurgy, such as secondary aluminum smelting and vanadium refining, this compound can be used as a refining agent. solvairsolutions.com In glass manufacturing, which shares high-temperature process similarities with metallurgy, this compound acts as a crucial refining (or fining) agent. crecompany.com It helps to remove small gas bubbles from the molten glass mixture. At high temperatures, it decomposes to produce sulfur dioxide (SO₂) and oxygen (O₂), which form larger bubbles that rise to the surface more easily, resulting in a clearer and more uniform final product. crecompany.com

A significant application is in the treatment of complex antimony ores, particularly those containing arsenic and lead. A pyrometallurgical process using this compound smelting has been developed to replace traditional sodium sulfide (B99878) leaching. google.com This method involves high-temperature smelting with this compound, which destroys the mineral structure of the ore and allows for the thorough separation of antimony, arsenic, and lead. google.com This process not only reduces treatment costs by using the less expensive this compound but also effectively improves the grade of the valuable metals, facilitating their subsequent recovery. google.com

In base metal refineries, particularly in hydrometallurgical circuits for nickel, this compound management is important. It often builds up in electrolyte streams and needs to be removed. scielo.org.za While sometimes considered a byproduct to be removed, its presence influences the separation processes. For instance, in nanofiltration systems designed to separate nickel and acid, the concentration of this compound in the feed solution affects the rejection of nickel and acid ions. scielo.org.za

Furthermore, this compound emerges as a major byproduct in conventional hydrometallurgical recycling of lithium-ion batteries. aquametals.com These processes use chemicals to leach valuable metals, generating large quantities of this compound waste. aquametals.com

Development of this compound-Containing Composites for Specific Functions

This compound is incorporated into various composite materials to impart specific functional properties, particularly for thermal energy storage and construction applications.

One of the most researched areas is the development of shape-stabilized phase change materials (PCMs). This compound decahydrate (SSD), also known as Glauber's salt, is an attractive PCM due to its high latent heat of fusion and a melting point suitable for near-ambient thermal energy storage. acs.org However, SSD suffers from phase separation over repeated melting/freezing cycles. To overcome this, it is encapsulated or stabilized within a supporting matrix to create a composite material. For example, a this compound/silica (Na₂SO₄/SiO₂) composite has been prepared using a sol-gel method. researchgate.net In this composite, the silica network acts as the supporting material, preventing the leakage of molten this compound while allowing it to function as a latent heat storage substance. researchgate.net Such composites show good thermal stability and energy storage capacity even after many cycles. researchgate.net

Another approach involves creating composites with other salts or polymers. A eutectic mixture of this compound decahydrate and sodium carbonate decahydrate, impregnated in expanded vermiculite, has been developed as a shape-stabilized PCM for incorporation into building wallboards to regulate indoor temperatures. acs.org Sulfonated polyelectrolytes, like dextran sulfate sodium, have also been shown to be highly effective at preventing phase separation in SSD. acs.org

In the construction industry, this compound is used as a component in early-strength agents for Portland cement. A composite agent containing both aluminum sulfate and this compound has been shown to have a synergistic effect. mdpi.com The combination accelerates the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S) and promotes the formation of ettringite, leading to a denser microstructure and significantly higher compressive strength at both early and later stages. mdpi.com For instance, a mix with 1.0% aluminum sulfate and 1.5% this compound increased the 28-day compressive strength by nearly 30%. mdpi.com

| Composite Type | Components | Function/Application | Key Finding |

| Shape-Stabilized PCM | This compound / Silica (SiO₂) | High-temperature thermal energy storage. researchgate.net | The silica matrix prevents leakage of molten Na₂SO₄, creating a stable composite with good thermal cycling performance. researchgate.net |

| Shape-Stabilized PCM | This compound Decahydrate / Dextran Sulfate Sodium | Low-temperature thermal energy storage for buildings. acs.org | The polyelectrolyte effectively prevents phase separation of the salt hydrate, improving long-term stability. acs.org |

| Early Strength Agent | Portland Cement / Aluminum Sulfate / this compound | Accelerates hardening and increases the strength of concrete. mdpi.com | A synergistic effect between the two sulfates promotes ettringite formation and a denser microstructure, significantly boosting compressive strength. mdpi.com |

| Polymer Filler | Polymer Matrix / Surface-Modified this compound | Enhancing properties of composite materials. google.com | Surface modification improves the compatibility and interfacial bonding between the this compound filler and the polymer. google.com |

Chemical Reactivity and Interactions of Sodium Sulfate

Reactions in Aqueous Solutions

In an aqueous environment, sodium sulfate's chemistry is largely defined by its dissociation and the subsequent behavior of its constituent ions.

Dissociation and Ion Behavior

When dissolved in water, sodium sulfate (B86663), being an electrostatically bonded ionic sulfate, fully dissociates into its constituent ions. wikipedia.orgnih.govbrainly.com This process can be represented by the following equation:

Na₂SO₄(s) → 2Na⁺(aq) + SO₄²⁻(aq) brainly.comvaia.combrainly.com

This dissociation yields two sodium cations (Na⁺) and one sulfate anion (SO₄²⁻) for each formula unit of this compound. brainly.comvaia.com The presence of free sulfate ions in the solution can be demonstrated by the addition of salts containing barium (Ba²⁺) or lead (Pb²⁺) ions, which results in the precipitation of insoluble sulfates, such as barium sulfate (BaSO₄). wikipedia.orginterchim.frechemi.comquora.com

The reaction with barium chloride is as follows:

Na₂SO₄ + BaCl₂ → 2NaCl + BaSO₄ wikipedia.orginterchim.fr

pH Adjustment and Buffering Effects

Aqueous solutions of this compound are generally neutral, exhibiting a pH of approximately 7. interchim.frquora.comdoubtnut.comsciencemadness.org This neutrality stems from the fact that this compound is the salt of a strong acid (sulfuric acid, H₂SO₄) and a strong base (sodium hydroxide (B78521), NaOH). quora.comyoutube.com Consequently, neither the sodium ion (Na⁺) nor the sulfate ion (SO₄²⁻) undergoes significant hydrolysis to alter the concentration of H⁺ or OH⁻ ions in the solution. quora.com

However, this compound can react with sulfuric acid in a temperature-dependent equilibrium to form the acid salt sodium bisulfate (NaHSO₄):

Na₂SO₄ + H₂SO₄ ⇌ 2NaHSO₄ wikipedia.orginterchim.fr

This reaction indicates that in the presence of a strong acid, the sulfate ion can act as a weak base, accepting a proton.

High-Temperature Chemical Reactions

At elevated temperatures, this compound becomes significantly more reactive, participating in decomposition and redox reactions.

Decomposition and Formation of Sulfur Oxides

The thermal decomposition of this compound begins at temperatures around 1000°C, becoming more significant near 1400°C. sciencemadness.org This process results in the formation of sodium oxide (Na₂O) and the evolution of sulfur trioxide (SO₃). sciencemadness.org However, at these high temperatures, sulfur trioxide itself can decompose into sulfur dioxide (SO₂) and oxygen (O₂). sciencemadness.org The decomposition of this compound can be initiated at lower temperatures, around 1100°C, and is influenced by the surrounding atmosphere. researchgate.netresearchgate.netepa.gov In inert atmospheres, SO₂ is the primary gaseous product, while in oxygen-rich environments, both SO and SO₂ are formed. epa.gov The presence of silica (B1680970) can also lower the decomposition temperature of this compound, leading to the evolution of SOx gases at lower temperatures than when this compound is heated alone. iaea.org

Interactions with Metal Oxides (e.g., Hot Corrosion Studies)

Molten this compound is a key player in the high-temperature corrosion, or hot corrosion, of metals and alloys. osti.govampp.orgemerald.comjmaterenvironsci.comresearchgate.netresearchgate.net This type of corrosion is a significant concern in applications such as gas turbines and boilers. ampp.orgjmaterenvironsci.com The process is initiated by the deposition of molten this compound on metal surfaces. osti.govampp.org

The corrosivity (B1173158) of molten this compound is linked to its ability to dissolve the protective oxide layers that form on metal surfaces at high temperatures. osti.govemerald.com The solubility of various metal oxides, such as chromium(III) oxide (Cr₂O₃), aluminum oxide (Al₂O₃), and iron(III) oxide (Fe₂O₃), in molten this compound has been studied extensively. osti.govemerald.comjmaterenvironsci.com The dissolution of these oxides can be either basic or acidic, depending on the basicity of the molten salt, which is related to the activity of sodium oxide (aNa₂O). osti.gov The subsequent reactions can lead to the formation of complex species and the degradation of the protective oxide layer, allowing for accelerated oxidation and sulfidation of the underlying metal. emerald.comjmaterenvironsci.com For instance, the reaction of iron(III) oxide with this compound can produce sodium ferrate (NaFeO₂). jmaterenvironsci.com

Reactions with Carbon and Aluminum in Molten Systems

At high temperatures, this compound can be reduced by carbon in a process known as carbothermal reduction. wikipedia.org This reaction, which was historically used in the Leblanc process for soda ash production, yields sodium sulfide (B99878) (Na₂S) and carbon dioxide (CO₂). wikipedia.orgcgiar.org

The reaction is as follows:

Na₂SO₄ + 2C → Na₂S + 2CO₂ cgiar.org or Na₂SO₄ + 4C → Na₂S + 4CO jst.go.jp

This reduction can occur at temperatures around 850-900°C. jst.go.jp

This compound also reacts with molten aluminum. researchgate.netchempap.orgresearchgate.net The reaction is exothermic and results in the reduction of the sulfate to sulfide. researchgate.netchempap.org Investigations in molten salt systems, such as those containing sodium chloride or sodium fluoride, have shown that both aluminum and carbon can reduce sulfate ions to form sulfides and sulfur dioxide. researchgate.netchempap.org In the presence of aluminum, the formation of aluminum sulfide (Al₂S₃) has been detected. chempap.org

Interactions with Organic Compounds

Influence on Surfactant Systems (e.g., Sodium Dodecyl Sulfate)

This compound, as a simple electrolyte, significantly influences the behavior of surfactant systems. Its primary role is to modify the ionic environment of the solution, which in turn affects the aggregation properties of surfactant molecules like sodium dodecyl sulfate (SDS). The addition of this compound to an aqueous solution of an ionic surfactant generally leads to a decrease in the critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to aggregate to form micelles.

The underlying mechanism for this effect is the screening of electrostatic repulsions between the charged head groups of the surfactant molecules. In the case of an anionic surfactant like SDS, the head groups are negatively charged. The sodium ions (Na⁺) from the dissolved this compound accumulate around these head groups, effectively neutralizing some of the repulsive forces. This reduction in repulsion allows the surfactant molecules to aggregate into micelles at a lower concentration.

Interactions in these systems can be complex and are often studied in the context of a third component, such as a polymer or protein. For instance, in systems containing polyelectrolytes and oppositely charged surfactants, this compound can modulate the interactions. The inclusion of sodium dodecyl sulfate into polyelectrolyte films is driven by strong electrostatic interactions and an increase in entropy from the dissociation of ions. ncf.edu The presence of electrolytes can influence the formation of surfactant-polymer complexes, affecting properties like solubility and viscosity. researchgate.netresearchgate.net Studies on the interaction between sodium alginate (a biopolymer) and SDS have shown that the presence of sodium salts enhances micellization. tandfonline.com

Effects on Dye Molecules in Textile Processing

In the textile industry, this compound is a crucial auxiliary agent in the dyeing process, particularly for cotton and other cellulosic fibers using reactive and direct dyes. qyjchem.comchina-dyestuff.com Its primary function is to promote the exhaustion of the dye from the dyebath onto the fabric, leading to more efficient dyeing and deeper shades. textiletoday.com.bdfibre2fashion.com

The mechanism behind this effect is often described as "salting out." Both the textile fibers (like cotton) and the anionic dye molecules carry a negative surface charge in aqueous solutions, leading to electrostatic repulsion. This repulsion hinders the dye molecules from approaching and adsorbing onto the fiber surface. crecompany.com

When this compound is added to the dyebath, it dissolves and increases the ionic strength of the solution. The high concentration of sodium ions (Na⁺) neutralizes the negative charge on the fiber surface, thereby reducing the repulsive barrier between the fiber and the anionic dye molecules. qyjchem.comcrecompany.com This allows the dye to move more easily from the solution to the fiber. By reducing the solubility of the dye in the water and promoting its aggregation, this compound effectively "pushes" the dye out of the solution and onto the fabric. china-dyestuff.com

Key effects of this compound in textile dyeing include:

Enhanced Dye Adsorption: It increases the affinity between the dye and the fiber. textiletoday.com.bd

Improved Uniformity: It acts as a leveling agent, helping to ensure that the dye is distributed evenly across the fabric, which prevents patchy or streaky results. qyjchem.comcrecompany.com

Increased Color Fastness: By promoting better bonding and penetration of the dye into the fibers, it contributes to the durability of the color through washing and light exposure. textiletoday.com.bdcrecompany.com

Controlled Dye Uptake: It can slow down the initial rate of dyeing, allowing for more controlled and even absorption. qyjchem.comchina-dyestuff.com

The amount of this compound used must be carefully controlled, as excessive amounts can cause the dye to precipitate too quickly, leading to unlevel dyeing and the formation of color stains. china-dyestuff.com

Role in Polymer Systems (e.g., Polyelectrolytes)

This compound plays a significant role in modulating the properties of polymer systems, especially those involving polyelectrolytes, which are polymers with repeating units that bear an electrolyte group. These groups dissociate in aqueous solutions, making the polymers charged. The interaction is primarily electrostatic.

The addition of a simple salt like this compound introduces a high concentration of ions (Na⁺ and SO₄²⁻) into the solution. These ions create an electrostatic screening effect, which neutralizes the charges along the polyelectrolyte chains. This has several consequences:

Conformational Changes: In solution, polyelectrolyte chains are typically in an extended conformation due to electrostatic repulsion between the charged groups on the chain. The salt ions screen these repulsions, allowing the polymer chain to adopt a more coiled or compact conformation.

Modulation of Interactions: this compound influences the interaction between polyelectrolytes and other charged species, such as oppositely charged surfactants or other polymers. mdpi.com By controlling the ionic strength, one can tune the formation, stability, and properties of polyelectrolyte-surfactant complexes. researchgate.net For example, the interaction between the cationic polyelectrolyte poly(ethyleneimine) (PEI) and the anionic surfactant SDS is dependent on the ionic environment. researchgate.net

Stabilization of Phase-Change Materials: A notable application is in thermal energy storage, where this compound decahydrate (B1171855) (Glauber's salt) is used as a phase-change material (PCM). A major issue with this material is incongruent melting, leading to phase separation. Research has shown that using sulfonated polyelectrolytes, such as dextran (B179266) sulfate sodium (DSS), can effectively prevent this phase separation. researchgate.netacs.org Molecular dynamics simulations suggest that upon melting, water from the hydrate (B1144303) structure is stabilized at the interface with the polyelectrolyte, preventing the dehydration of the this compound and allowing for stable rehydration during thermal cycling. researchgate.netacs.org Carboxymethyl cellulose (B213188) has also been studied as a thickening agent to improve the performance of Glauber's salt-based PCMs. sigmaaldrich.com

Reactive Crystallization for this compound Synthesis

Reactive crystallization is a process where a chemical reaction and a crystallization process occur simultaneously in the same vessel. This method can be used for the synthesis of this compound, offering high product yields and selectivity. acs.orgresearchgate.net

One studied method involves the reaction of sodium chloride (NaCl) and sulfuric acid (H₂SO₄) in an aqueous solution containing an antisolvent, such as ethanol (B145695). acs.orgacs.org

The reaction is as follows: 2 NaCl + H₂SO₄ → Na₂SO₄ (s) + 2 HCl

In this system, the reactants (NaCl and H₂SO₄) are soluble in the aqueous ethanol mixture, but the product, this compound (Na₂SO₄), has a low solubility and thus precipitates out of the solution as it is formed. acs.org Ethanol is selected as the antisolvent because it reduces the solubility of this compound while keeping the reactants dissolved. acs.org

Kinetic studies of this process have been performed in adiabatic batch reactors, where the rate of reaction is monitored by measuring the temperature change over time. acs.org Findings from these studies indicate:

The reaction rate corresponds to an elementary reaction. acs.orgresearchgate.net

The process is highly selective towards producing anhydrous this compound (thenardite). acs.org

High product yields, often exceeding 95%, can be achieved. acs.orgresearchgate.net

Another example of reactive crystallization for this compound production is a cyclic process where calcium sulfate (gypsum) is reacted with a solution of sodium carbonate. google.com

The reaction is: CaSO₄ + Na₂CO₃ → Na₂SO₄ + CaCO₃ (s)

In this process, calcium carbonate precipitates and is separated, leaving a this compound solution. Solid this compound can then be crystallized from this solution by adding more sodium carbonate, which reduces the solubility of this compound. google.com

Analytical Methodologies for Sodium Sulfate Determination and Characterization

Chromatographic Techniques

Chromatography is a powerful tool for separating and quantifying ions in complex mixtures. Ion chromatography and high-performance liquid chromatography are particularly valuable for the analysis of sodium sulfate (B86663).

Ion Chromatography for Sulfate Quantification in Various Matrices (e.g., Plasma, Serum, Oral Preparations)

Ion chromatography (IC) is a widely accepted and reliable method for determining sulfate concentrations in diverse biological and pharmaceutical matrices. portlandpress.comnih.gov This technique offers high specificity, sensitivity, and precision, making it superior to older methods like barium precipitation. portlandpress.com

In clinical settings, IC with suppressed conductivity detection has been validated for quantifying free inorganic sulfate in human plasma, serum, and urine. longdom.org Studies have demonstrated the method's linearity, with a limit of detection at 9 µmol/L and a limit of quantification at 27 µmol/L. nih.govlongdom.org This is well within the typical physiological concentration range of free inorganic sulfate in human serum and plasma, which is approximately 300 to 400 µmol/L. longdom.org The method shows excellent analytical recovery and minimal interference from other anions, even those present in high concentrations like chloride. portlandpress.comlongdom.org Furthermore, sulfate levels in plasma and serum samples have been found to be stable for up to 30 days when stored at 4°C or -20°C. nih.gov

Ion chromatography is also employed for the quality control of oral pharmaceutical preparations. For instance, an IC method with conductivity detection has been developed and validated for the simultaneous indirect determination of sodium sulfate, potassium sulfate, and magnesium sulfate in oral solutions by quantifying their respective cations. mdpi.com This method utilizes a gradient elution on a Dionex®IonPac® CS16 column, with retention times of 7.8, 12.8, and 16.2 minutes for sodium, potassium, and magnesium, respectively. mdpi.com The method has been validated according to ICH guidelines and is suitable for routine analysis. mdpi.com Additionally, IC is used to determine anions like chloride and citrate (B86180) in oral rehydration salts (ORS), demonstrating its versatility in pharmaceutical analysis. ijper.org

High-Performance Liquid Chromatography (HPLC) for Trace Level Determination

High-Performance Liquid Chromatography (HPLC) is another key technique for the determination of this compound, especially at trace levels. A novel counter cation-exchange HPLC method with indirect ultraviolet (UV) detection has been developed for the simultaneous determination of trace levels of sodium chloride and this compound. researchgate.netinnovareacademics.in This method uses a Hamilton PRP-X100 column and a mobile phase consisting of a para-hydroxybenzoic acid buffer (pH 9.0) and methanol (B129727). researchgate.net The retention time for sulfate is approximately 7.6 minutes. innovareacademics.in This validated method is reported to be selective, precise, specific, and accurate for determining these inorganic impurities in raw materials like sodium laureth sulfate. researchgate.netresearchgate.net

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure, polymorphism, and vibrational properties of this compound.

Raman Spectroscopy for Polymorph Identification and Molecular Relaxation Studies

Raman spectroscopy is a powerful non-destructive technique used to identify different polymorphic forms of this compound and to study its molecular dynamics. spectroscopyonline.com this compound is known to exist in several polymorphic forms, including phases I, II, III, and V. researchgate.netcolab.ws Raman spectroscopy can distinguish between these phases based on their unique spectral fingerprints, particularly in the ν₁ vibrational mode of the sulfate (SO₄²⁻) anion. spectroscopyonline.com For example, phase III of this compound exhibits a strong Raman band at 992 cm⁻¹. researchgate.net

The technique is also utilized to investigate molecular relaxation processes in this compound. researchgate.netuniv-smb.frosti.gov Studies have shown that the width of bands in the Raman spectrum is inversely proportional to the time of molecular relaxation. optica.org By analyzing the temperature dependence of the Raman spectral lines, researchers can gain insights into the structural and dynamic properties of the compound as it approaches phase transitions. researchgate.netoptica.org

Infrared Spectroscopy for Chemical Structure Characterization

Infrared (IR) spectroscopy is a fundamental technique for characterizing the chemical structure of this compound. The IR spectrum of this compound shows characteristic absorption bands that correspond to the vibrational modes of the sulfate group (SO₄²⁻). spectroscopyonline.com The tetrahedral structure of the inorganic sulfate radical results in distinct regions in the IR spectrum, including antisymmetric stretching vibrations (around 1118 cm⁻¹), and asymmetric and symmetric deformation vibrations at lower wavenumbers. spectroscopyonline.comrasayanjournal.co.in

Fourier Transform Infrared (FT-IR) spectroscopy, often combined with fingerprinting technology, is used for the quality control of materials containing this compound. spectroscopyonline.com By establishing a standard FT-IR fingerprint with common peaks, this method allows for rapid and accurate identification and quality assessment. spectroscopyonline.com For this compound decahydrate (B1171855), characteristic peaks also include those from the water molecules, such as stretching vibrations near 3400 cm⁻¹ and deformation vibrations around 1637 cm⁻¹. spectroscopyonline.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, these methods are vital for understanding its polymorphic behavior and reaction mechanisms.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for studying the thermal properties of materials, particularly the phase transitions of this compound. It is well-established that this compound can exist in five different crystalline forms, or polymorphs, designated I-V. researchgate.netiucr.org DSC experiments have been instrumental in observing the transformations between these phases.

In a heating cycle, DSC thermograms have shown a sequence of phase transitions, V→IV→III→II→I, occurring within a temperature range of 236°C to 255°C. researchgate.net One notable transition is from the room-temperature stable orthorhombic phase V to the high-temperature hexagonal phase I, which presents an onset temperature of 240.6°C and a peak at 248.3°C. researchgate.net Upon cooling, DSC measurements reveal two distinct peaks that correspond to the I→II transition followed by the II→III transition. iucr.org The second phase (II) is stable only within a narrow temperature range of about 8 K. iucr.org

DSC is also employed to investigate hydrated forms of this compound, such as this compound decahydrate (Na₂SO₄·10H₂O), for its potential use as a phase change material (PCM) in thermal energy storage applications. avantipublishers.com

Table 1: Polymorphic Phase Transition Temperatures of this compound Observed by DSC

| Transition Sequence (Heating) | Temperature Range (°C) |

|---|---|

| V→IV→III→II→I | 236 - 255 researchgate.net |

| V→I (Onset) | 240.6 researchgate.net |

| V→I (Peak) | 248.3 researchgate.net |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for studying reaction kinetics, thermal stability, and the decomposition of materials involving this compound.

For instance, TGA coupled with mass spectrometry (TG-MS) has been used to investigate the decomposition of laterite ore when mixed with this compound. nih.gov The TGA curves demonstrated that the presence of this compound significantly alters the decomposition process. A pronounced mass loss was observed at temperatures between 987°C and 1300°C, which was attributed to the reaction and decomposition of Na₂SO₄ with the components of the laterite. nih.gov The derivative thermogravimetric (DTG) curves, which show the rate of mass loss, help identify the peak temperatures of these reactions, providing kinetic information. nih.gov In one study, the decomposition of a Na₂SO₄/laterite blend showed five distinct stages of mass loss, with peak temperatures indicating the transformation of goethite, dehydroxylation of kaolinite (B1170537) and serpentine (B99607), and the final decomposition involving this compound. nih.gov

TGA is also applied to identify the formation of various decomposition phases in complex systems where this compound is used as an activator, such as in certain types of slag-based cements. researchgate.net

Table 2: TGA Decomposition Stages for Laterite and a Na₂SO₄/Laterite Blend

| Sample | Stage | Temperature Range (°C) | Description |

|---|---|---|---|

| Laterite | 1 | 34 - 100 | Evaporation of free water nih.gov |

| 2 | 238 - 278 | Goethite to iron oxide transformation nih.gov | |

| 3 | 554 - 602 | Dehydroxylation of kaolinite and serpentine nih.gov | |

| Na₂SO₄/Laterite Blend | 1-3 | Similar to Laterite | Initial decomposition stages nih.gov |

| 4 | 897 (Peak Temp) | Decomposition involving Na₂SO₄ nih.gov | |

| 5 | 1252 (Peak Temp) | Final decomposition involving Na₂SO₄ nih.gov |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Analysis

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for identifying the crystalline phases of this compound and analyzing their atomic structure. marshall.edu Since Na₂SO₄ is polymorphic, XRD is essential for distinguishing between its various crystalline forms. researchgate.netiucr.org

By conducting XRD analysis at different temperatures, researchers have confirmed the existence of the crystalline phases I, II, III, and V. iucr.org The resulting diffraction pattern is unique to each crystal structure. Specific peaks in the pattern, corresponding to diffraction from different crystallographic planes, serve as a fingerprint for the phase. For example, in one analysis, peaks observed at 2θ values of 29.01°, 32.10°, and 48.78° were indexed to the (040), (311), and (351) planes of the this compound crystal structure. researchgate.net

XRD is also critical for identifying hydrated forms, such as mirabilite (Na₂SO₄·10H₂O), and the anhydrous form, thenardite. researchgate.net Advanced techniques like synchrotron energy-dispersive diffraction have even allowed for the structural characterization of elusive, metastable phases like this compound heptahydrate, which was found to have a tetragonal unit cell. psu.edu Furthermore, XRD is widely used to analyze the products of chemical reactions where this compound is a reactant, intermediate, or product, for example, in the synthesis of new materials or in environmental remediation processes. nih.govresearchgate.net

Other Analytical Approaches

Beyond thermal and X-ray methods, other analytical techniques are employed to quantify this compound in solutions and to evaluate the thermodynamical properties of these solutions.

Nephelometry and turbidimetry are analytical methods used to determine the concentration of sulfate ions in aqueous solutions. tandfonline.com Both methods are based on the precipitation of sulfate ions (SO₄²⁻) by adding a solution of barium chloride (BaCl₂), which forms a fine suspension of barium sulfate (BaSO₄) precipitate. mowr.gov.innemi.gov

The key difference between the two techniques lies in how the light interaction with the suspension is measured:

Turbidimetry measures the decrease in the intensity of a light beam as it passes through the suspension, essentially measuring the light that is blocked or scattered. researchgate.net

Nephelometry measures the intensity of the light that is scattered by the particles in the suspension, with the detector typically placed at a 90-degree angle to the incident light source. tandfonline.commowr.gov.in

Nephelometry is generally considered the superior method for determining low concentrations of sulfate, proving more sensitive and accurate, particularly for concentrations below 4 parts per million (ppm). tandfonline.com These methods are standard for analyzing various water samples, including drinking water and industrial wastewater. nemi.govepa.gov However, pre-existing color or turbidity in the sample, as well as high concentrations of silica (B1680970) (above 500 mg/L), can cause interference and must be corrected for, often by using a sample blank. nemi.govepa.gov

Ultrasonic methods provide a powerful, non-invasive probe for investigating the molecular interactions and evaluating the thermodynamical parameters of this compound solutions. rroij.comrroij.com The technique relies on the precise measurement of the velocity of ultrasonic waves through the solution, along with its density and viscosity. rroij.comeurekaselect.com

From these three experimental values, a range of important thermodynamical parameters can be calculated. These include:

Internal Pressure: A measure of the resultant cohesive and repulsive forces between molecules in the solution. rroij.com

Free Volume: The volume not occupied by the molecules themselves, which influences transport properties. rroij.com

Gibbs Free Energy: A key thermodynamic potential that can be used to determine the spontaneity of a process. rroij.com

Molar Cohesive Energy: The energy required to break all intermolecular bonds in one mole of the substance. rroij.com

These parameters offer deep insights into the intermolecular forces, such as ion-solvent interactions and their effect on the structure of the solvent (water). rroij.comafricanjournalofbiomedicalresearch.com For example, studies have used ultrasonic methods to compare the efficiency of this compound and sodium chloride as fillers in detergent solutions by analyzing their influence on the solution's thermodynamic properties. rroij.com High-pressure studies using related techniques like Brillouin spectroscopy have extended the determination of thermodynamic properties of Na₂SO₄ solutions to extreme conditions of up to 773 K and 3 GPa. aip.org

Table 3: Mentioned Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24436 fishersci.canih.gov |

| This compound decahydrate | 61498 avantipublishers.com |

| Barium chloride | 25204 fishersci.canih.gov |

| Barium chloride dihydrate | 5284346 ereztech.comalfa-chemistry.com |

| Barium sulfate | 24414 nih.govamericanelements.com |

| Sodium chloride | 5234 fishersci.canih.gov |

| Sodium dodecyl sulfate | 3423265 epa.gov |

| Sodium sulfite (B76179) | 24437 |

| Water | 962 |

| Goethite | 92147 |

| Kaolinite | 5281333 |

Statistical and Chemometric Approaches for Data Analysis and Method Validation